molecular formula C17H26BNO3 B8083843 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

Cat. No.: B8083843
M. Wt: 303.2 g/mol
InChI Key: ARYPRRVFLGRJOK-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide is a boronic acid derivative with a phenyl group and a pentanamide moiety

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with pentanoyl chloride in the presence of a base such as triethylamine.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic esters.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various boronic acid derivatives and in Suzuki-Miyaura cross-coupling reactions. Biology: It serves as a probe in biological studies to understand boronic acid interactions with biomolecules. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The compound exerts its effects through the boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved include enzyme inhibition and modulation of biochemical pathways.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a boronic acid group and a sulfonamide moiety.

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with a fluorine atom.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-6-7-11-15(20)19-14-10-8-9-13(12-14)18-21-16(2,3)17(4,5)22-18/h8-10,12H,6-7,11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYPRRVFLGRJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
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N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide

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